9,9-Difluoro-9,10-dihydroanthracene
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Overview
Description
9,9-Difluoro-9,10-dihydroanthracene is an organic compound with the molecular formula C14H10F2. It is a derivative of 9,10-dihydroanthracene, where two hydrogen atoms at the 9th position are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluoro-9,10-dihydroanthracene typically involves the fluorination of 9,10-dihydroanthracene. One common method is the reaction of 9,10-dihydroanthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction replaces the hydrogen atoms at the 9th position with fluorine atoms, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using appropriate fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9,9-Difluoro-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding anthracene derivative.
Reduction: It can participate in reduction reactions, although specific conditions and reagents may vary.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and activated carbon in xylene are commonly used for oxidative aromatization.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding anthracene derivative.
Reduction: The major product is the reduced form of the compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
9,9-Difluoro-9,10-dihydroanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as polyimides, which have applications in flexible electronics and OLED displays
Mechanism of Action
The mechanism of action of 9,9-Difluoro-9,10-dihydroanthracene involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes oxidative aromatization to form the corresponding anthracene derivative. This process involves the activation of molecular oxygen and the formation of reactive intermediates, which facilitate the conversion .
Comparison with Similar Compounds
9,10-Dihydroanthracene: The parent compound, which lacks the fluorine atoms at the 9th position.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, used in OLEDs and other applications.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9th and 10th positions, known for its high fluorescence quantum yield.
Uniqueness: 9,9-Difluoro-9,10-dihydroanthracene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10F2 |
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Molecular Weight |
216.22 g/mol |
IUPAC Name |
10,10-difluoro-9H-anthracene |
InChI |
InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 |
InChI Key |
JJGXOBPMDZKBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F |
Origin of Product |
United States |
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